1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
CAS No.: 1339928-91-4
Cat. No.: VC2700497
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine - 1339928-91-4](/images/structure/VC2700497.png)
Specification
CAS No. | 1339928-91-4 |
---|---|
Molecular Formula | C10H14N6 |
Molecular Weight | 218.26 g/mol |
IUPAC Name | 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine |
Standard InChI | InChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2 |
Standard InChI Key | LLGHOKYNIJIRLE-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)C2=NC=CN3C2=NN=C3 |
Canonical SMILES | C1CN(CCC1N)C2=NC=CN3C2=NN=C3 |
Introduction
Chemical Properties and Structural Characterization
1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core connected to a piperidin-4-amine group. The compound's structural characteristics play a crucial role in determining its biological and chemical properties, making it a compound of interest for researchers in medicinal chemistry and drug development fields.
Physical and Chemical Properties
The compound 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine possesses distinctive physical and chemical properties that contribute to its potential applications in pharmaceutical research. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
The compound features a triazolo[4,3-a]pyrazine heterocyclic core structure with a piperidin-4-amine substituent at the 8-position. This structural configuration contributes to its potential biological activities and chemical reactivity patterns, particularly in nucleophilic aromatic substitution reactions .
Structural Analogues and Derivatives
Several structural analogues and derivatives of the compound have been reported with variations in the substitution patterns. One notable derivative is 1-(3-Methyl- triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, which contains an additional methyl group at the 3-position of the triazole ring . Another related compound is (1-{ triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine, which features a methanamine group at the 3-position of the piperidine ring instead of the 4-position .
The structural diversity among these analogues provides researchers with opportunities to explore structure-activity relationships and optimize compounds for specific biological targets or applications.
Synthesis Methods and Chemical Reactions
The synthesis of 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine and related derivatives employs several well-established synthetic strategies in heterocyclic chemistry. Understanding these synthetic pathways is crucial for designing efficient routes to produce the target compound and its derivatives.
General Synthetic Approaches
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves a multi-step approach starting from suitable pyrazine precursors. Based on related triazolopyrazine syntheses, a common synthetic route involves:
-
Preparation of a pyrazine core structure
-
Introduction of a hydrazine group through nucleophilic aromatic substitution
-
Cyclization to form the triazole ring
-
Functionalization at various positions through appropriate reactions
Biological Activities and Pharmacological Properties
The triazolo[4,3-a]pyrazine scaffold and its derivatives have demonstrated various biological activities, making them interesting candidates for drug development. While specific data for 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine itself is limited in the provided search results, information on structurally related compounds provides valuable insights into potential biological activities.
Anticancer Activities
Compounds featuring the triazolo[4,3-a]pyrazine core have shown promising anticancer activities against various cell lines. For instance, related derivatives have demonstrated significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
In a study involving structurally similar compounds, the most promising derivative exhibited excellent antiproliferative activities with IC₅₀ values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM against A549, MCF-7, and HeLa cancer cell lines, respectively . These activities were comparable to those of the reference compound foretinib.
Table 2: Antiproliferative Activities of Selected Triazolo[4,3-a]pyrazine Derivatives
Compound | IC₅₀ (µM) A549 | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HeLa | Reference |
---|---|---|---|---|
Compound 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | |
Foretinib (reference) | Similar values | Similar values | Similar values |
Mechanistic studies have suggested that some triazolo[4,3-a]pyrazine derivatives can arrest the cell cycle in the G0/G1 phase and induce apoptosis in cancer cells in a dose-dependent manner .
Adenosine Receptor Antagonism
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a versatile structure for developing adenosine receptor antagonists. Specifically, 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives have demonstrated nanomolar affinity for the human A₂A adenosine receptor (hA₂A AR), with Ki values ranging from 2.9 to 10 nM .
One selected potent hA₂A AR antagonist showed ability to counteract MPP⁺-induced neurotoxicity in cultured human neuroblastoma SH-SY5Y cells, which is widely used as an in vitro Parkinson's disease model .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of triazolo[4,3-a]pyrazine derivatives is crucial for rational drug design and optimization of lead compounds. Several structural features have been identified as important determinants of biological activity in this class of compounds.
Key Structural Features Influencing Activity
Based on studies of related compounds, several structural elements appear to influence the biological activities of triazolo[4,3-a]pyrazine derivatives:
-
The triazolopyrazine core acts as an active pharmacophore, with modifications to this scaffold significantly impacting biological activity .
-
Substitution at the 8-position is critical for activity, with different amine substituents leading to varying biological profiles .
-
Additional functionalization at other positions, such as the 3-position of the triazole ring, can further modulate activity and selectivity .
-
The nature and position of substituents on any attached aromatic rings significantly influence potency and selectivity toward specific biological targets .
Optimization Strategies
Medicinal chemistry approaches for optimizing triazolo[4,3-a]pyrazine derivatives have included:
-
Introduction of various substituents at the 8-position through nucleophilic aromatic substitution reactions to explore structure-activity relationships .
-
Incorporation of diverse functional groups at other positions of the scaffold to enhance potency, selectivity, or pharmacokinetic properties.
-
Molecular simplification approaches, as demonstrated in the development of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives from 1,2,4-triazolo[4,3-a]quinoxalin-1-one series .
-
Docking studies and computational modeling to predict interactions with target proteins and guide structural modifications .
Applications and Future Research Directions
1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine and related derivatives have shown promising potential in various applications, primarily in the field of medicinal chemistry and drug development. Current and future research directions for this compound class are diverse and expanding.
Current Applications
The primary applications of 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine and related compounds are currently focused on research and development in pharmaceutical sciences, particularly:
-
As research tools for investigating biological mechanisms and target validation.
-
As lead compounds in drug discovery programs targeting various diseases, particularly cancer, due to their demonstrated antiproliferative activities .
-
In the development of adenosine receptor antagonists with potential applications in neurodegenerative disorders like Parkinson's disease .
-
As part of PARP inhibitor development programs for targeted cancer therapies .
Future Research Directions
Several promising research directions for 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine and its derivatives include:
-
Further exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
-
Detailed mechanistic studies to elucidate the precise molecular mechanisms underlying the observed biological activities.
-
Development of dual-target inhibitors by combining the triazolo[4,3-a]pyrazine scaffold with other pharmacophores.
-
Investigation of synergistic effects with established therapeutic agents in combination therapies.
-
Exploration of additional biological activities beyond those currently identified, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory applications .
-
Development of more efficient and environmentally friendly synthetic methods for the preparation of these compounds .
Challenges and Opportunities
Despite the promising potential of 1-( Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine and related compounds, several challenges remain:
-
Optimization of pharmacokinetic properties to improve bioavailability and reduce potential side effects.
-
Development of scalable and cost-effective synthetic routes for industrial production.
-
Identification of specific molecular targets and detailed characterization of drug-target interactions.
-
Translation of in vitro findings to in vivo efficacy and eventual clinical applications.
These challenges also represent opportunities for interdisciplinary research involving medicinal chemistry, pharmacology, structural biology, and computational modeling to advance the development of this promising class of compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume